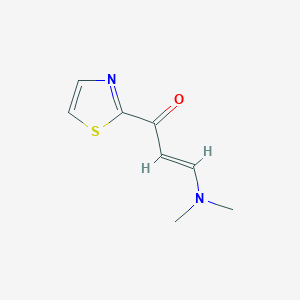

3-(Dimetilamino)-1-(1,3-tiazol-2-il)-2-propen-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

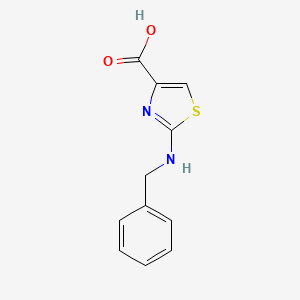

The compound 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and material science. The structure of the compound features a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and a dimethylamino group attached to a propenone moiety. This structure suggests potential reactivity and interaction with various biological targets.

Synthesis Analysis

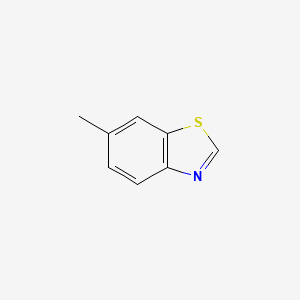

The synthesis of related thiazole derivatives has been reported in the literature. For instance, a novel synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives has been developed using a one-pot C–C and C–N bond-forming strategy in water, which is an eco-friendly solvent . Although this synthesis does not directly pertain to the compound , it provides insight into the methodologies that could be adapted for synthesizing similar thiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of the title compound has been analyzed, revealing that the 3-(dimethylamino)prop-2-en-1-one unit is approximately planar, and the mean plane through the seven non-H atoms makes a dihedral angle with the thiazole ring . This planarity could influence the compound's ability to interact with biological targets or participate in further chemical reactions.

Chemical Reactions Analysis

While specific reactions of 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-propen-1-one are not detailed in the provided papers, the synthesis and reactivity of similar compounds suggest that it may undergo reactions typical of thiazoles and enones, such as nucleophilic addition or cycloaddition. The presence of the dimethylamino group could also facilitate reactions through its electron-donating properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by spectroscopic methods, as seen in the study of bivalent transition metal complexes of a related thiazole derivative . The compound's planar structure and the presence of multiple functional groups, including the carbonyl and thiazole ring, are likely to influence its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For example, novel Mannich base derivatives containing a dimethylamino group have been synthesized and shown to possess anti-diabetic and anti-inflammatory activities . Although these studies do not directly involve the compound , they highlight the potential for thiazole derivatives to exhibit significant biological effects, which could be relevant for the development of new pharmaceuticals.

Aplicaciones Científicas De Investigación

Tiocarbonilación sin Catalizador

Este compuesto se ha utilizado en la tiocarbonilación C(sp3)–H de derivados de bencilamina en condiciones sin catalizador . Este proceso es respetuoso con el medio ambiente y práctico, proporcionando un método sencillo para la síntesis de tioamidas . El mecanismo de reacción implica una transferencia intermolecular de átomos de hidrógeno (HAT) inicialmente impulsada por el disolvente específico, seguida de una transferencia de un solo electrón (SET) que induce la formación del enlace C–S catalizado por electrones y la HAT intramolecular .

Análisis de las Propiedades Optoelectrónicas

El compuesto se ha estudiado por sus propiedades optoelectrónicas utilizando el método DFT/6–311++G (d,p) . Las gráficas HOMO, LUMO y MESP de la molécula se han utilizado para describir su naturaleza y reactividad . Los espectros UV se calcularon utilizando TDDFT en la geometría optimizada . La hiperpolarizabilidad calculada de la molécula sugiere que puede utilizarse como un mejor agente NLO en el futuro .

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(1,3-thiazol-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-10(2)5-3-7(11)8-9-4-6-12-8/h3-6H,1-2H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSQWEHWKBBIEM-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)

![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)

![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1275366.png)

![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)